molecular formula C16H18N4O2 B2705656 (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile CAS No. 620585-13-9

(E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile

Cat. No. B2705656
CAS RN: 620585-13-9
M. Wt: 298.346
InChI Key: DWAMAZQVUYVPNH-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile” is an organic compound containing an oxazole ring, a carbonitrile group, an ethoxy group, and a hydrazine group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the oxazole ring, the introduction of the ethoxy group, and the formation of the hydrazine group . The synthesis could potentially involve reactions such as nucleophilic substitution, condensation, or cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom . The carbonitrile group (-CN) is a polar group that could participate in various interactions . The ethoxy group (-OCH2CH3) is a common ether group, and the hydrazine group (-NH-NH2) contains two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxazole ring might undergo electrophilic substitution or nucleophilic addition reactions . The carbonitrile group could be hydrolyzed to form a carboxylic acid . The ethoxy group, being an ether, might undergo cleavage under acidic conditions . The hydrazine group could participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carbonitrile and ethoxy groups might increase its solubility in polar solvents . The compound might exhibit a relatively low boiling point due to the absence of strong intermolecular hydrogen bonding .

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers Mahmoud, El-ziaty, Ismail, and Shiba (2011) explored the synthesis of novel pyrimidine and fused pyrimidine derivatives using similar compounds. Their work focused on investigating the anti-avian influenza (H5N1) virus activity of these compounds (Mahmoud et al., 2011).

Utilization in Biological Activities

  • Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, and Theiszová (2005) utilized similar compounds for the synthesis of heterocycles with biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

Green Chemistry Applications

  • Kumaravel and Vasuki (2009) demonstrated a catalyst-free combinatorial library synthesis of novel derivatives using a similar method, highlighting the application in green chemistry (Kumaravel & Vasuki, 2009).

Potential as HIV Inhibitors

  • Larsen, Zahran, Pedersen, and Nielsen (1999) synthesized triazenopyrazole derivatives, which showed moderate activity against HIV-1, using a method that could be related to the synthesis of (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile (Larsen et al., 1999).

Antimicrobial and Anticancer Properties

  • Al-Mutabagani, Abdelrazek, Gomha, Hebishy, Abdelfattah, Hassan, Sayed, and Elaasser (2021) investigated the antimicrobial and anticancer properties of thiazole derivatives synthesized using similar methods (Al-Mutabagani et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets through its functional groups . The oxazole ring, for instance, is found in several biologically active compounds .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties . For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be flammable .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies would be needed to fully explore its potential .

properties

IUPAC Name

5-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-21-14-8-6-5-7-12(14)10-18-20-16-13(9-17)19-15(22-16)11(2)3/h5-8,10-11,20H,4H2,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAMAZQVUYVPNH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=C(N=C(O2)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=C(N=C(O2)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.